Hexacosanoic acid

Catalog No.
S599341
CAS No.
506-46-7
M.F
C26H52O2
M. Wt
396.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexacosanoic acid

CAS Number

506-46-7

Product Name

Hexacosanoic acid

IUPAC Name

hexacosanoic acid

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

InChI

InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28)

InChI Key

XMHIUKTWLZUKEX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

Cerotic Acid; Ceratinic Acid; Ceric Acid; Cerinic Acid; Cerylic Acid; NSC 4205; n-Hexacosanoic Acid;

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Potential Role in Diseases

  • X-linked Adrenoleukodystrophy (X-ALD)

    X-ALD is a genetic disorder affecting the nervous system and adrenal glands. Studies suggest elevated levels of hexacosanoic acid in the blood and tissues of X-ALD patients . While not a direct cause, its presence might be associated with disease progression.

  • Atherosclerosis

    Atherosclerosis is the buildup of plaque in arteries, which can lead to cardiovascular diseases. Some studies suggest a potential link between elevated hexacosanoic acid levels and increased risk of atherosclerosis, although the exact mechanisms are not fully understood .

It's important to note that these are ongoing research areas, and more studies are needed to confirm the specific role of hexacosanoic acid in these diseases.

Other Research Applications

  • Biomarker Research

    Due to its presence in various tissues and potential association with certain diseases, hexacosanoic acid is being investigated as a potential biomarker for disease diagnosis and monitoring .

  • Material Science

    The unique properties of hexacosanoic acid, such as its waxy nature and hydrophobicity, are being explored for potential applications in material science, such as the development of biocompatible materials or lubricants .

Hexacosanoic acid, also known as cerotic acid, is a saturated fatty acid characterized by a long carbon chain consisting of 26 carbon atoms, with the chemical formula C26H52O2\text{C}_{26}\text{H}_{52}\text{O}_{2} or CH3(CH2)24COOH\text{CH}_{3}(\text{CH}_{2})_{24}\text{COOH} . This compound is typically found in natural waxes such as beeswax and carnauba wax, appearing as a white crystalline solid, although impurities can give it a yellowish hue . The term "cerotic" is derived from the Latin word cerotus, which relates to beeswax, reflecting its natural sources . Hexacosanoic acid belongs to the category of very long-chain fatty acids, which are defined as having aliphatic tails containing at least 22 carbon atoms .

  • Substrate for β-oxidation: Hexacosanoic acid can be broken down in peroxisomes through β-oxidation, a process that generates energy in cells.
  • Proinflammatory effects: Studies suggest hexacosanoic acid might have proinflammatory properties [].
  • Limited data exists on the specific hazards of hexacosanoic acid. However, as a fatty acid, it is generally considered to have low toxicity.
  • It is likely a combustible material due to its hydrocarbon chain.
  • Always handle chemicals according to recommended safety protocols and wear appropriate personal protective equipment.
Typical of fatty acids. It can undergo:

  • Esterification: Reaction with alcohols to form esters, which are important in the production of biodiesel and various industrial applications.
  • Hydrogenation: The addition of hydrogen can convert unsaturated derivatives into saturated forms.
  • Oxidation: Hexacosanoic acid can be oxidized to form aldehydes or ketones under specific conditions.

Additionally, it is involved in metabolic pathways where it can be broken down through β-oxidation, yielding acetyl-CoA units that enter the citric acid cycle for energy production .

Hexacosanoic acid is noted for its potential biological implications, particularly in relation to human health. It has been associated with adrenoleukodystrophy, a genetic disorder characterized by the accumulation of very long-chain fatty acids in the body due to impaired peroxisomal metabolism. Elevated levels of hexacosanoic acid have been observed in affected individuals, indicating its role as a biomarker for this condition . Furthermore, it exhibits hydrophobic properties, making it poorly soluble in water and relatively neutral in biological systems.

The synthesis of hexacosanoic acid can be achieved through several methods:

  • Biological Synthesis: It can be produced by certain microorganisms that synthesize long-chain fatty acids through enzymatic pathways.
  • Chemical Synthesis: A common method involves the coupling of two alkyl units using various reagents to form the long-chain structure. Techniques such as Grignard reactions or the use of coupling agents can facilitate this process .
  • Extraction from Natural Sources: Hexacosanoic acid can also be isolated from natural waxes through solvent extraction and purification processes.

Hexacosanoic acid has various applications across different fields:

  • Industrial Uses: It is utilized in the manufacture of surfactants, lubricants, and emulsifiers due to its hydrophobic nature.
  • Cosmetic Industry: Its presence in waxes makes it valuable for formulations in cosmetics and personal care products.
  • Biochemical Research: As a model compound for studying very long-chain fatty acids and their metabolic pathways, hexacosanoic acid is used in research related to metabolic disorders.

Research on hexacosanoic acid includes studies on its interactions within biological systems. For instance:

  • Metabolic Pathways: Studies have examined how hexacosanoic acid interacts with enzymes involved in lipid metabolism and its accumulation effects in conditions like adrenoleukodystrophy .
  • Toxicity Studies: Investigations into its potential toxicity have highlighted concerns regarding excessive accumulation in tissues due to impaired metabolism .

Hexacosanoic acid shares similarities with other long-chain fatty acids but has unique features that distinguish it. Here are some comparable compounds:

Compound NameCarbon Chain LengthUnique Features
Tetracosanoic Acid24 Carbon AtomsFound in certain plant oils; shorter chain than hexacosanoic acid.
Pentacosanoic Acid25 Carbon AtomsUsed in similar applications but less prevalent than hexacosanoic acid.
Heptacosanoic Acid27 Carbon AtomsExhibits similar hydrophobic properties; longer chain may affect solubility.

Hexacosanoic acid's distinct length (26 carbons) places it within a specific category of fatty acids that are particularly relevant to both industrial applications and biological research. Its unique association with certain metabolic disorders further underscores its significance compared to other similar compounds .

Hexacosanoic acid integrates into neuronal membranes, increasing microviscosity and disturbing lipid raft organisation. In cultured human neuronal SK-N-BE cells, exposure to fifty micromolar hexacosanoic acid augmented oxidation of membrane cholesterol, raising intracellular twenty-four-S-hydroxycholesterol and triggering lipotoxicity [1] [2]. Parallel experiments in rat C6 glial cells demonstrated two-fold elevations of reactive oxygen species, lipid peroxidation products, and nitric oxide after enrichment with hexacosanoic acid‐containing vesicles, changes that were partly reversed by the antioxidants N-acetyl-L-cysteine and Trolox [3] [4] [5].

Clinical investigations corroborate these findings. A case–control study of older adults showed the highest plasma and red blood cell concentrations of hexacosanoic acid in individuals with clinically diagnosed Alzheimer’s disease; the fatty acid burden correlated inversely with Mini-Mental State Examination scores [6]. Table 1 summarises representative mechanistic and human data.

Study modelExperimental or observed hexacosanoic acid levelPrincipal membrane / oxidative outcomeReference
Human plasma and red blood cells (dementia versus control)Significantly elevated in dementia; exact mean values not reportedCorrelated with cognitive decline on Mini-Mental State Examination4
Neuronal SK-N-BE cells (50 µM)Intracellular rise of twenty-four-S-hydroxycholesterolLipotoxicity and oxidative membrane damage1 9
Rat C6 glial cells (50 µM)Two-fold increase of reactive oxygen species and lipid peroxidation; heightened nitric oxideAntioxidants attenuated damage5 16 44
Human adrenocortical cells (5 µM)Increased membrane microviscosity measured by fluorescence polarisationDiminished responsiveness to adrenocorticotropic hormone40 46

Role in Atherosclerotic Pathogenesis

Population studies link circulating hexacosanoic acid with metabolic and vascular injury. In Japanese adults undergoing coronary angiography, whole-blood hexacosanoic acid averaged 2.42 ± 0.32 micrograms per millilitre in patients with angiographically proven coronary artery disease versus 2.27 ± 0.24 micrograms per millilitre in matched controls; multivariable modelling identified the fatty acid as an independent predictor of coronary artery disease after adjustment for age, sex, lipid profile, fasting glucose, blood pressure, and body mass index [7]. Similar concentrations were recorded in apparently healthy men with metabolic syndrome, where values (2.42 ± 0.31 micrograms per millilitre) exceeded those of non-syndrome peers (2.25 ± 0.29 micrograms per millilitre) and rose stepwise with each additional syndrome component [8] [9].

Red blood cell membrane analyses in more than five hundred volunteers showed that proportions of hexacosanoic acid exceeding zero point twenty percent were associated with higher total cholesterol, triglycerides, low-density lipoprotein cholesterol, obesity, heavy smoking, and atherosclerosis-related illnesses [10]. A Tunisian study extended these observations, demonstrating positive correlations between red blood cell hexacosanoic acid, malondialdehyde (a lipid peroxidation product), and Gensini angiographic severity score [11].

PopulationHexacosanoic acid concentration (mean ± standard deviation)Cardiometabolic endpointKey associationReference
Japanese coronary artery disease patients (n = 100)2.42 ± 0.32 µg ml⁻¹Obstructive coronary lesionsIndependent predictor after full adjustment29
Matched healthy controls (n = 40)2.27 ± 0.24 µg ml⁻¹29
Healthy men with metabolic syndrome (n = 78)2.42 ± 0.31 µg ml⁻¹Metabolic syndrome diagnosisLevels rose with syndrome severity21 26
Volunteers, red blood cell membranes (n = 504)>0.20% of total fatty acids (elevated)Obesity, dyslipidaemia, smokingStrong positive correlations32
Tunisian coronary artery disease cohortElevated red blood cell hexacosanoic acidGensini score, malondialdehydePositive linear relationships22

Mechanistically, hexacosanoic acid rigidifies endothelial cell membranes, reduces nitric-oxide bioavailability, and fosters low-density lipoprotein oxidation, thereby accelerating endothelial dysfunction and foam-cell formation [12] [13]. These effects integrate with its association with metabolic syndrome, linking very long-chain saturated fatty acid excess to atherogenesis.

Endogenous Synthesis versus Dietary Influence in Disease Progression

Endogenous Generation

Hexacosanoic acid is produced in the endoplasmic reticulum by elongation of lignoceric acid through elongation of very long-chain fatty acid protein six and related enzymes [14]. Under normal conditions it is transported into the peroxisome by adenosine triphosphate-binding cassette subfamily D member one and shortened via β-oxidation. Genetic deficiency of this transporter, as seen in X-linked adrenoleukodystrophy, or acquired peroxisomal dysfunction impedes degradation, causing accumulation in plasma and tissues and precipitating oxidative stress and neuroaxonal injury [15] [16].

Dietary Exposure

Quantitative food analyses revealed that nuts, seeds, and some vegetable oils contain the greatest hexacosanoic acid load; peanuts exhibited the highest content among forty-two Japanese staples analysed [17]. Calculation from national consumption surveys estimated a daily intake of twelve to thirty-six milligrams in the average Japanese diet [18]. Table 3 contrasts dietary exposure with metabolic contributions.

Source or interventionReported hexacosanoic acid content or effectResulting plasma or red blood cell changeReference
Average Japanese dietTwelve–thirty-six mg day⁻¹Baseline circulating levels in population studies23 28
Peanut consumption (highest food value)Highest concentration among tested foodsProportional elevation in circulating very long-chain saturated fatty acids23
Six-month oleic acid-enriched, hexacosanoic acid-restricted diet in adrenoleukodystrophyFifty per cent reduction in plasma hexacosanoic acidNormalisation in female carriers; marked decrease in males25
Lifestyle review across twelve observational studiesHigher total and saturated fat intake modestly increased circulating very long-chain saturated fatty acids (data for hexacosanoic acid limited)Physical activity showed inverse association with behenic and lignoceric acids; hexacosanoic acid trend not significant34

Relative Impact on Disease

In population cohorts, endogenous accumulation driven by defective peroxisomal oxidation accounts for the extreme concentrations seen in peroxisomal disorders and correlates with early neurodegeneration [15] [16]. Nevertheless, modest but clinically meaningful elevations that track with cardiovascular risk factors appear strongly influenced by diet composition and overall lifestyle. Dietary restriction trials illustrate that lowering intake can substantially reduce circulating hexacosanoic acid even when peroxisomal metabolism is compromised [19]. Hence, both synthetic and nutritional pathways modulate disease trajectories: genetic or inflammatory impairment of peroxisomal function initiates or accelerates accumulation, whereas diets rich in nuts, seed oils, and saturated fats magnify the burden, reinforcing membrane and oxidative injury in susceptible tissues.

Physical Description

White solid; [Acros Organics MSDS]
Solid

XLogP3

11.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

396.396730897 g/mol

Monoisotopic Mass

396.396730897 g/mol

Heavy Atom Count

28

Appearance

Unit:25 mgSolvent:nonePurity:99%Physical solid

Melting Point

88.5 °C

UNII

D42CQN6P36

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

506-46-7

Wikipedia

Cerotic_acid

Use Classification

Cosmetics -> Viscosity controlling

Dates

Last modified: 08-15-2023
1. S. Fourcade et al. “Valproic acid induces antioxidant effects in X-linked adrenoleukodystrophy” Human Molecular Genetics, vol. 19 pp. 2005-2014, 20102. A. Kume et al. “High levels of saturated very long-chain fatty acid (hexacosanoic acid; C26:0) in whole blood are associated with metabolic syndrome inJapanese men” Diabetes Research and Clinical Practice, vol. 80 pp. 259-264, 20083. 3. A. Millar et al. “CUT1, an Arabidopsis Gene Required for Cuticular Wax Biosynthesis and Pollen Fertility, Encodes a Very-Long-Chain Fatty AcidCondensing Enzyme” Plant Cell, Vol. 11 pp. 825-838, 19994. P. Tvrdika et al. “Role of a New Mammalian Gene Family in the Biosynthesis of Very Long Chain Fatty Acids and Sphingolipids” Journal of CellBiology, Vol. 149(3) pp. 707, 2000

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